Sulfato de amonio ferroso hexahidratado

Descripción general

Descripción

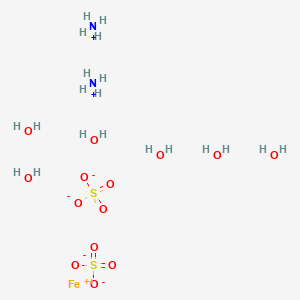

Ferrous ammonium sulfate hexahydrate, also known as Mohr's salt, is a double salt of ferrous sulfate and ammonium sulfate. It is commonly used as a standard reductant in analytical chemistry due to its high purity and uniformity of composition . The compound has been extensively studied for its magnetic, chemical, and structural properties.

Synthesis Analysis

The synthesis of ferrous ammonium sulfate hexahydrate can be optimized by selecting fine particle size and uniform particle size iron powder as raw material, with an optimal molar ratio of iron to dilute sulfuric acid of 1:1.2. The yield and purity of the product are enhanced by evaporative crystallization in a water bath .

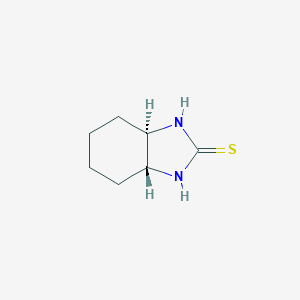

Molecular Structure Analysis

The molecular structure of ferrous ammonium sulfate hexahydrate has been investigated through neutron-diffraction studies, revealing ordered phases and transitions between paraelectric and ferroelectric states at different temperatures . The crystal structure analysis at various temperatures has provided insights into the disordering of the ammonium ion and the configuration of the sulfate ion .

Chemical Reactions Analysis

Radiation chemical studies have shown that ferrous ammonium sulfate hexahydrate undergoes radiolysis when exposed to high LET radiation, such as carbon- and nitrogen-ion radiations, leading to the formation of ferric ions . Additionally, the compound's thermal decomposition has been studied, indicating quasi-intramolecular redox reactions and the formation of various intermediate compounds, including basic iron sulfates and ultimately hematite as the final decomposition product .

Physical and Chemical Properties Analysis

The magnetic susceptibility of ferrous ammonium sulfate hexahydrate has been measured at liquid helium temperatures, showing a constant susceptibility below 2K due to temperature-independent paramagnetism . The magnetic anisotropies and principal susceptibilities have also been investigated to clarify the molecular magnetic anisotropy and the nature of the ligand field and electronic structure . Electron spin resonance studies have further detailed the presence of a strong tetragonal crystal field affecting the Fe3+ ions produced by radiation damage .

Aplicaciones Científicas De Investigación

Química analítica

En química analítica, el sulfato de amonio ferroso hexahidratado se utiliza como reactivo debido a su alta solubilidad en agua y su lenta velocidad de oxidación en el aire en comparación con otras sales ferrosas . Es particularmente útil en las titulaciones redox .

Dosimetría

El this compound se utiliza para medir altas dosis de rayos gamma utilizando el dosímetro de Fricke . Esta aplicación es crucial en la radioterapia, las plantas de energía nuclear y otras áreas donde es importante controlar la exposición a la radiación .

Nanomateriales

Este compuesto está involucrado en la síntesis de varios nanomateriales . Los iones Fe2+ que proporciona pueden actuar como precursor para la formación de nanopartículas a base de hierro .

Reacciones redox

El this compound se utiliza ampliamente en la química redox acuosa como agente reductor . Sus iones Fe2+ estables participan en muchas reacciones redox, lo que lo convierte en una herramienta valiosa en la investigación y la industria .

Aplicaciones médicas

En el campo médico, se utiliza como agente antianémico para el tratamiento de la deficiencia de hierro . El hierro en el compuesto puede ser absorbido por el cuerpo, ayudando a aumentar el nivel de hierro en la sangre

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

diazanium;iron(2+);disulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLVWQSVRZVNIP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH20N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19864-63-2 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70897287 | |

| Record name | Ammonium ferrous sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7783-85-9 | |

| Record name | Ferrous ammonium sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium ferrous sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, ammonium iron(2+) salt (2:2:1), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS AMMONIUM SULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A04ICQ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

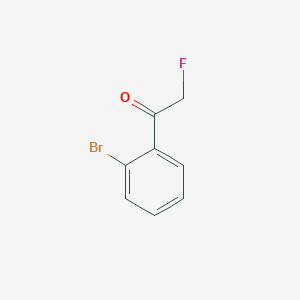

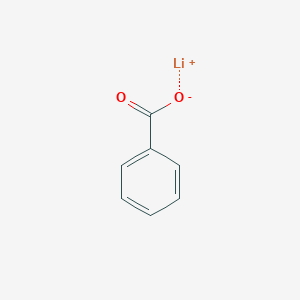

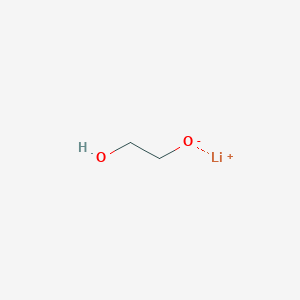

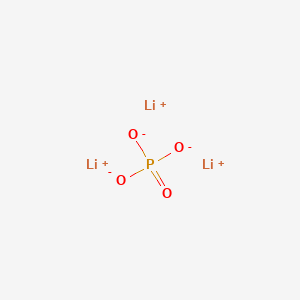

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

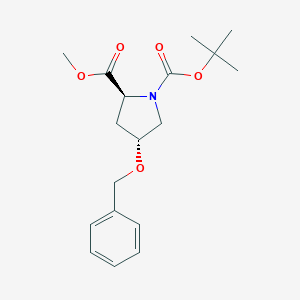

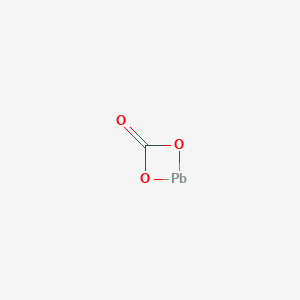

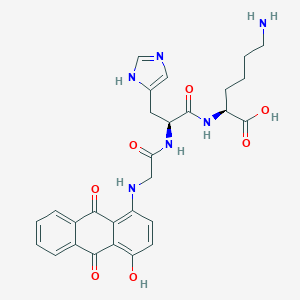

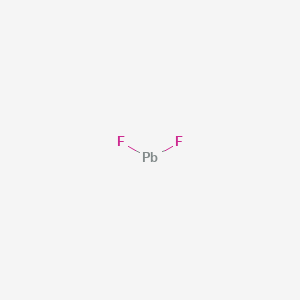

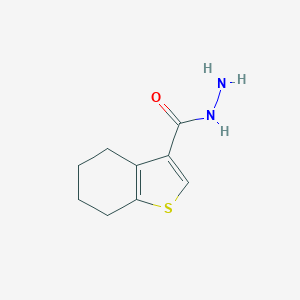

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.